![molecular formula C19H23ClF3NO3 B608939 2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid CAS No. 1599477-75-4](/img/structure/B608939.png)

2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid

Übersicht

Beschreibung

MDK77754, also known as GPR120 Compound A, is an orally available, high-affinity agonist of GPR120 (EC50 = ~0.35 µm) that demonstrates potent selectivity over another lipid-sensing G-protein, GPR40 (FFAR1). MDK77754 has CAS#1599477-75-4. For the convenience of communication, we name it as MDK77754. The last 5 digit of CAS# was used in its name.

Wissenschaftliche Forschungsanwendungen

1. Role in Metabolic and Inflammatory Pathways GPR120 plays a crucial role in mediating the beneficial effects of free fatty acids (FAs), particularly ω-3 FAs, on metabolic and inflammatory pathways . This makes GPR120 a promising target for anti-diabetic therapies .

Sensing Unsaturated Fatty Acids

GPR120 is responsible for sensing unsaturated fatty acids. It provides comprehensive insights into the molecular recognition and biased signaling of GPR120 via various agonists .

Anti-Inflammatory and Insulin-Sensitizing Effects

GPR120 is responsible for mediating the anti-inflammatory and insulin-sensitizing effects of ω-3 FAs . This makes GPR120 a promising target for anti-diabetic therapies .

Role in Human Metabolism

Free fatty acids (FAs) play essential roles in human metabolism and are involved in many physiological processes . GPR120, also known as free fatty acid receptor 4 (FFAR4), has been identified as the receptor for ω-3 FAs .

Treatment of Type 2 Diabetes

GPR120 is a promising target for the treatment of type 2 diabetes (T2DM). It is activated by free fatty acids (FFAs) and stimulates the release of glucagon-like peptide-1 (GLP-1). GLP-1, as an incretin, can enhance glucose-dependent secretion of insulin from pancreatic beta cells and reduce blood glucose .

Use in Antibody Development

Antibodies that detect GPR120 can be used in several scientific applications, including Western Blot, ELISA, Immunohistochemistry, Immunoprecipitation, and Immunocytochemistry .

Wirkmechanismus

Target of Action

The primary target of GPR120-IN-1 is the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4) . GPR120 is predominantly expressed in the intestines, adipose tissue, and certain immune cells . It plays a critical role in the regulation of adipogenesis, inflammation, glucose uptake, and insulin resistance .

Mode of Action

Upon ligand binding, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor/regulatory protein complex . The internalized β-arrestin-2 binds to TAB1 and inhibits its binding to TAK1, which results in the inhibition of its activity . This interaction between GPR120-IN-1 and its target GPR120 triggers a series of intracellular signaling pathways, including the inhibition of cyclic AMP (cAMP) production and the activation of the mitogen-activated protein kinase (MAPK) pathway .

Biochemical Pathways

The activation of GPR120 by GPR120-IN-1 influences several biochemical pathways. It enhances glucose uptake in adipocytes and muscle cells, thereby improving insulin sensitivity . Additionally, it regulates inflammation in immune cells, such as macrophages, shifting these cells from a pro-inflammatory state to an anti-inflammatory state . This modulation of insulin sensitivity and inflammation is particularly relevant in the context of obesity and type 2 diabetes, where chronic inflammation is a key pathological feature .

Pharmacokinetics

The therapeutic potential of gpr120 agonists, including gpr120-in-1, has been recognized

Result of Action

The activation of GPR120 by GPR120-IN-1 has several molecular and cellular effects. It reduces energy efficiency and the expression of inflammatory genes in the hypothalamus . It also alleviates epileptic activity, reduces neuronal death after status epilepticus (SE), and downregulates the expression of IL-1β, IL-6, IL-18, and pyrin domain-containing protein 3 (NLRP3) inflammasome .

Action Environment

The action of GPR120-IN-1 can be influenced by various environmental factors. For instance, the consumption of large amounts of dietary fats can contribute to the development of obesity and metabolic disorders . The activation of GPR120 and GPR40 in the hypothalamus results in better metabolic outcomes than the isolated activation of either receptor alone

Eigenschaften

IUPAC Name |

2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClF3NO3/c20-15-2-1-14(27-19(21,22)23)12-16(15)24-9-7-18(8-10-24)5-3-13(4-6-18)11-17(25)26/h1-2,12-13H,3-11H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJVPELCYCESAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC(=O)O)CCN(CC2)C3=C(C=CC(=C3)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

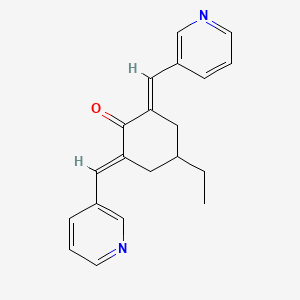

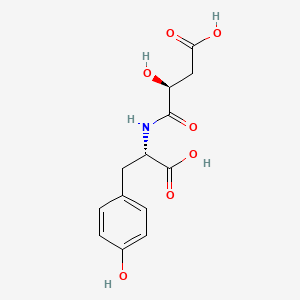

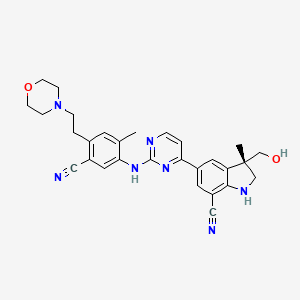

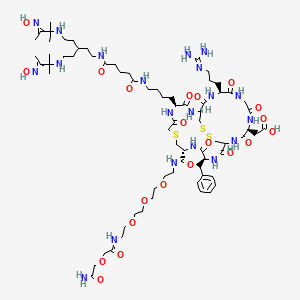

Feasible Synthetic Routes

Q & A

Q1: What is the significance of GPR120 activation in the context of metabolic disorders?

A1: GPR120, primarily found in the gastrointestinal tract, plays a crucial role in nutrient sensing and energy homeostasis. [] Research suggests that its activation can stimulate the release of incretins like GLP-1. [] GLP-1 is known to increase insulin secretion and suppress appetite, making GPR120 a potential target for developing therapies for type 2 diabetes and obesity. []

Q2: Can you elaborate on the mechanism by which certain compounds activate GPR120 and their downstream effects?

A2: Compounds like teadenol A, a polyphenol found in fermented tea, can act as ligands for GPR120. [] Upon binding, they initiate a signaling cascade that leads to the phosphorylation of Erk1/2 and an increase in intracellular Ca2+ concentration. [] This activation ultimately results in enhanced GLP-1 secretion from intestinal endocrine cells like STC-1 cells. []

Q3: How do variations in the structure of GPR120 agonists impact their activity?

A3: Studies on porcine GPR120 (pGPR120) have shown that different spliced variants of the receptor exhibit varying responses to agonists. [] For instance, while the wild-type pGPR120 is activated by both the synthetic agonist TUG-891 and polyunsaturated fatty acids (PUFAs), a specific 310-amino acid isoform does not show significant activation. [] This highlights the importance of understanding the structural nuances of both the receptor and the agonist for achieving desired therapeutic outcomes.

Q4: What are the implications of oxidative stress on GPR120 signaling and how can this be modulated?

A4: Research indicates that oxidative stress, often elevated in conditions like myocardial infarction, can negatively impact connexin43, a protein involved in cell signaling. [] Interestingly, icosapent ethyl, a purified eicosapentaenoic acid, has been shown to attenuate these effects by increasing GPR120 expression and subsequently enhancing connexin43 phosphorylation via a GPR120-dependent antioxidant pathway. [] This suggests that targeting GPR120 could offer protective benefits in conditions associated with oxidative stress.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,7Ar)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B608878.png)